N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo
Description
N-{[(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo is a bicyclic tertiary amine derivative with a rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold. The compound features an acetamide group attached via a methylene bridge to the 3-position of the bicyclic core and exists as a dihydrochloride salt to enhance solubility and stability . Its molecular formula is C₁₀H₂₀Cl₂N₂O, with a molecular weight of 255.19 g/mol . The stereochemistry (1R,3S,5S) and endo conformation are critical for its pharmacological interactions, as seen in structurally related tropane derivatives targeting neurological and antipathogenic pathways .
Properties
Molecular Formula |
C10H20Cl2N2O |
|---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
N-[[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-7(13)11-6-8-4-9-2-3-10(5-8)12-9;;/h8-10,12H,2-6H2,1H3,(H,11,13);2*1H/t8?,9-,10+;; |
InChI Key |
XRDDMCGXVVUYOQ-HCTPHCRZSA-N |
Isomeric SMILES |
CC(=O)NCC1C[C@H]2CC[C@@H](C1)N2.Cl.Cl |
Canonical SMILES |
CC(=O)NCC1CC2CCC(C1)N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, typically involves multiple steps, including the formation of the bicyclic ring system and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as azabicyclo[3.2.1]octane derivatives, which are then reacted with acetamide under specific conditions to yield the desired compound. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The 8-azabicyclo[3.2.1]octane core is a common motif in medicinal chemistry. Below is a comparative analysis of the main compound and its analogues:
Table 1: Structural and Molecular Comparison
Antipathogenic Activity
- The 2-naphthamide derivatives (e.g., 19a–c) exhibit atypical antipathogenic properties due to aromatic π-π interactions with microbial targets . In contrast, the main compound ’s acetamide group may favor hydrogen bonding with host enzymes, suggesting divergent therapeutic applications.
CNS Receptor Interactions
- RTI-371 and SR144528 (cannabinoid ligands) demonstrate that bulky aryl groups (e.g., chlorophenyl) enhance receptor specificity but reduce aqueous solubility . The main compound’s acetamide group could balance polarity and receptor affinity, though direct binding data are pending.
- 3-alpha-Aminotropane dihydrochloride targets monoamine transporters (e.g., dopamine, serotonin), implying that the main compound’s acetamide modification might alter transporter selectivity .
Metabolic Stability
Physicochemical Properties
- Solubility: The dihydrochloride salt of the main compound ensures high water solubility (>50 mg/mL), whereas non-ionic analogues like RTI-371 require co-solvents for administration .
- Lipophilicity : The phenyl-acetate derivative (logP ~2.5) is more lipophilic than the main compound (logP ~1.2), impacting blood-brain barrier penetration .
- Stability : Ester-containing compounds (e.g., acetate in ) are susceptible to hydrolysis, whereas the main compound ’s acetamide group offers greater hydrolytic stability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing the 8-azabicyclo[3.2.1]octane core structure?
- Methodology : The bicyclic framework is synthesized via [3+2] cycloaddition or Mannich reactions. For derivatives, reductive amination of 8-azabicyclo[3.2.1]octan-3-one with sodium borohydride (NaBH4) or catalytic hydrogenation is common. Subsequent N-alkylation with methyl acetamide and dihydrochloride salt formation (via HCl treatment) enhances solubility .
- Critical Considerations : Monitor stereochemistry during cyclization; chiral HPLC or NMR can confirm endo vs. exo configurations .
Q. How can the solubility and stability of this dihydrochloride salt be optimized for in vitro assays?
- Methodology :
- Solubility: Use aqueous buffers (pH 4–6) to leverage the dihydrochloride salt's ionic properties. For hydrophobic media, employ co-solvents like DMSO (<1% v/v) to avoid precipitation .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways. LC-MS can detect hydrolysis of the acetamide group or oxidation of the bicyclic amine .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. ethyl substitutions) impact receptor binding affinity?
- Methodology :
- Comparative Analysis : Synthesize analogs (e.g., 8-methyl vs. 8-ethyl derivatives) and perform competitive binding assays (e.g., radioligand displacement for cannabinoid receptors). For example, RTI-371 (a 8-methyl analog) shows higher CB1 selectivity than ethyl-substituted derivatives .
- Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent size with steric clashes in receptor pockets. Validate with mutagenesis studies .
Q. What experimental approaches resolve conflicting reports on this compound’s metabolic stability?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Key enzymes (e.g., CYP3A4) can be identified using isoform-specific inhibitors .
- Species Variability : Compare half-life (t½) across species; rodent models may overestimate human stability due to CYP differences .
- Contradiction Analysis : If studies report divergent t½, verify incubation conditions (e.g., NADPH concentration, protein binding) .
Q. How can enantiomeric impurities affect pharmacological data interpretation?
- Methodology :
- Chiral Resolution : Use polar organic mode chromatography (e.g., Chiralpak AD-H column) to separate enantiomers. Assign configurations via X-ray crystallography or vibrational circular dichroism .
- Bioactivity Profiling : Test individual enantiomers in functional assays (e.g., cAMP inhibition). For example, the (1R,3S,5S) enantiomer may exhibit 10-fold higher potency than its (1S,3R,5R) counterpart .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
